5-(3,5-Dimethylphenoxy)pentanal
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Overview
Description
5-(3,5-Dimethylphenoxy)pentanal is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a pentanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenoxy)pentanal typically involves the reaction of 3,5-dimethylphenol with a suitable pentanal derivative. One common method is the Williamson ether synthesis, where 3,5-dimethylphenol reacts with 5-bromopentanal in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenoxy)pentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(3,5-Dimethylphenoxy)pentanoic acid.
Reduction: 5-(3,5-Dimethylphenoxy)pentanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3,5-Dimethylphenoxy)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its aldehyde functional group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenoxy)pentanal depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group may also interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethylphenoxy)pentanal: Similar structure but with methyl groups at the 3 and 4 positions.
5-(3,5-Dimethoxyphenoxy)pentanal: Similar structure but with methoxy groups instead of methyl groups.
5-(3,5-Dimethylphenoxy)hexanal: Similar structure but with a hexanal chain instead of a pentanal chain.
Uniqueness
5-(3,5-Dimethylphenoxy)pentanal is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(3,5-dimethylphenoxy)pentanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-11-8-12(2)10-13(9-11)15-7-5-3-4-6-14/h6,8-10H,3-5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZKLTUBHJSWKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCC=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCCCCC=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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